Pneumocandin B0, also referred to as 5-(threo-3-hydroxy-L-ornithine), is an organic compound with the molecular formula . It is produced by the fungus Glarea lozoyensis and serves as a precursor for the semisynthetic antifungal drug caspofungin. This compound is notable for its potent antifungal properties, particularly its ability to inhibit the synthesis of β-(1→3)-D-glucan, a critical component of fungal cell walls, including those of pathogenic fungi such as Candida albicans .
The synthesis of pneumocandin B0 primarily involves fermentation processes using Glarea lozoyensis. Recent advancements have focused on optimizing fermentation conditions to enhance yield while minimizing by-products like pneumocandin C0, which can complicate purification .
A novel fermentation method has been developed that incorporates specific nutrients and controlled environmental conditions. Key parameters include:
The fermentation process can last up to 240 hours, with careful monitoring of dissolved oxygen levels and pH to maximize pneumocandin B0 production.
Pneumocandin B0 is characterized by a complex lipopeptide structure that includes a hexapeptide core. Its structure features multiple functional groups that contribute to its biological activity.
Pneumocandin B0 undergoes various chemical reactions during its biosynthesis and when modified to create derivatives. The primary reaction of interest is its interaction with β-(1→3)-D-glucan synthase, where it acts as an inhibitor, disrupting fungal cell wall synthesis.
The inhibition mechanism involves binding to the active site of β-(1→3)-D-glucan synthase, preventing the enzyme from catalyzing the formation of glucan chains essential for cell wall integrity. This selective targeting minimizes toxicity in mammalian cells since they do not possess this enzyme .
The mechanism of action for pneumocandin B0 primarily involves:
Studies have shown that pneumocandin B0 exhibits significant antifungal activity against various strains of fungi, including those resistant to other antifungal agents . The compound's efficacy is linked to its structural features that allow it to effectively bind to the target enzyme.
Relevant analyses include high-performance liquid chromatography for quantifying yield during fermentation processes .
Pneumocandin B0 has significant scientific applications primarily in the field of medicine as an antifungal agent. Its main uses include:
Pneumocandin B0 emerged as a critical antifungal compound through targeted industrial research in the late 20th century. It was first isolated in 1989 by Merck & Co. Research Laboratories from the filamentous ascomycete Glarea lozoyensis (initially classified as Zalerion arboricola), strain ATCC 20868, found in aquatic habitats [1] [5]. Unlike earlier echinocandins derived from Aspergillus species (e.g., echinocandin B from A. rugulosus), G. lozoyensis belongs to the order Helotiales and produces pneumocandins with a unique 10R,12S-dimethylmyristoyl side chain and 3R-hydroxyl-glutamine residue [1] [2]. Initial fermentations yielded pneumocandin A0 as the predominant congener (A0:B0 ratio = 7:1), with B0 constituting a minor component [2] [5]. The structural distinction of B0 lies in its incorporation of 3S-hydroxy-l-proline at position 6 instead of 4S-methyl-l-proline found in A0—a variation traced to incomplete post-assembly tailoring [1] [5].
Industrial scale-up required extensive strain and process optimization. Classical mutagenesis of G. lozoyensis coupled with medium engineering (e.g., carbon/nitrogen source adjustments) inverted the A0:B0 ratio to 1:80, elevating B0 titers from initial 5.8 mg/L to >1.2 g/L [1] [5]. Genomic analyses later revealed that chemical mutagenesis spontaneously disrupted GLOXY4, a nonheme α-ketoglutarate-dependent oxygenase essential for converting l-leucine to 4S-methyl-l-proline. This genetic alteration permanently abolished A0 production, enabling exclusive B0 biosynthesis in high-yield mutants like ATCC 74030 [2] [5].
Table 1: Natural Pneumocandins from Glarea lozoyensis [1] [5]*
Congener | Position 6 Residue | Position 5 Residue | Relative Abundance (WT Strain) |
---|---|---|---|
Pneumocandin A0 | 4S-methyl-l-proline | 3R-hydroxy-l-glutamine | ~87% |
Pneumocandin B0 | 3S-hydroxy-l-proline | 3R-hydroxy-l-glutamine | ~13% |
Pneumocandin C0 | 4S-methyl-l-proline | l-glutamine | Trace |
Pneumocandin B0 is a cyclic hexapeptide of the echinocandin class, characterized by an N-acylated lipophilic tail and non-ribosomal peptide backbone featuring multiple non-proteinogenic amino acids. Its core structure consists of: 4R,5R-dihydroxy-l-ornithine (position 1), 3S,4S-dihydroxy-l-homotyrosine (position 2), 3S-hydroxy-4R-hydroxy-l-proline (position 3), 4R-hydroxy-l-proline (position 4), 3R-hydroxy-l-glutamine (position 5), and 3S-hydroxy-l-proline (position 6), closed via an N-acyl-hemiacetal bridge between the ornithine δ-amine and proline C-terminal carbonyl [1] [6] [7]. The lipid side chain is 10R,12S-dimethylmyristic acid—a branched C14 fatty acid synthesized by a dedicated polyketide synthase (GLPKS4) [4].
Key structural differentiators from other echinocandins include:
The 5-(threo-3-hydroxy-l-ornithine) moiety (arising from dihydroxylation of ornithine) is critical for target affinity. This residue forms hydrogen bonds with catalytic residues of fungal β-(1,3)-d-glucan synthase, enabling non-competitive inhibition (IC₅₀ = 0.5–5 nM against Candida spp.) [1] [7].
Table 2: Structural Comparison of Major Echinocandins [1] [3] [7]
Feature | Pneumocandin B0 | Echinocandin B | FR901379 |
---|---|---|---|
Producing Fungus | Glarea lozoyensis | Aspergillus rugulosus | Coleophoma empetri |
Acyl Side Chain | 10R,12S-dimethylmyristoyl | Linoleoyl | Palmitoyl |
Position 1 | 4R,5R-dihydroxy-l-ornithine | 4R,5R-dihydroxy-l-ornithine | 4R,5R-dihydroxy-l-ornithine |
Position 5 | 3R-hydroxy-l-glutamine | l-threonine | 3R-hydroxy-l-glutamine |
Position 6 | 3S-hydroxy-l-proline | 3S-hydroxy-4S-methyl-l-proline | 3S-hydroxy-4S-methyl-l-proline |
Special Modifications | None | None | Homotyrosine-O-sulfate |
Pneumocandin B0 serves as the exclusive precursor for caspofungin (Cancidas®), the first clinically approved echinocandin. Its selection over other congeners was driven by superior pharmacological properties: the 10R,12S-dimethylmyristoyl side chain minimizes hemolytic activity compared to linear chains (e.g., echinocandin B’s linoleoyl causes erythrocyte lysis), while 3R-hydroxy-l-glutamine enhances solubility and Aspergillus coverage [1] [7] [6]. Semisynthetic modification involved two strategic alterations:
These transformations yielded caspofungin acetate, approved by the FDA in 2001 for invasive candidiasis and aspergillosis. Its efficacy stems from potent glucan synthase inhibition (MIC₉₀ = 0.5–1 µg/mL against Candida spp.) and low cytotoxicity (selectivity index >500) [1] [7].
Table 3: Key Semisynthetic Derivatives from Pneumocandin B0 [1] [6] [7]
Derivative | Modification Site | Chemical Change | Pharmacological Improvement |
---|---|---|---|
Caspofungin | Position 5 (glutamine) | Reduction of amide to amine | Enhanced solubility (water solubility: 28 mg/mL vs. B0’s <0.1 mg/mL) |
Hemiaminal ring | Ethylenediamine addition | Improved hydrolytic stability (t₁/₂ >24 h) | |
Pneumocandin B₀ cationic derivatives | Side chain amine | Aminoethyl ether addition | 10-fold increased anti-Pneumocystis activity |
Mutasynthetic analogues (e.g., Pneumocandin I) | Acyl side chain | C14–C16 linear chains | Reduced hemolysis while retaining antifungal potency [4] |
Recent genetic engineering of G. lozoyensis enables mutasynthesis of novel B0 analogues. Disruption of GLPKS4 (side chain synthase) allowed incorporation of exogenous fatty acids (C14–C16), yielding compounds like pneumocandin I—a C16-linear chain analogue with 2-fold lower hemolytic potential than B0 but comparable antifungal activity [4]. This demonstrates the molecule’s ongoing utility as a scaffold for next-generation echinocandins.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7